molecular formula C7H8BrNO2S B040058 4-Bromo-2-methylbenzenesulfonamide CAS No. 116340-67-1

4-Bromo-2-methylbenzenesulfonamide

Cat. No.: B040058
CAS No.: 116340-67-1
M. Wt: 250.12 g/mol
InChI Key: BTSVWIADDUQGGP-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Oxidizing Agent in Titration : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, is used as an oxidizing titrant in titrations of several compounds like ascorbic acid and glutathione (Gowda et al., 1983).

  • Anticancer Properties : A novel compound with the structure (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide exhibits promising anticancer properties, suggesting potential applications in cancer therapy (Zhang et al., 2010).

  • Synthetic Equivalent in Chemical Reactions : Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate serves as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate (Vasin et al., 2016).

  • Crystal Structure Analysis : The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been characterized, contributing to a better understanding of molecular structures (Stenfors & Ngassa, 2020).

  • Pharmaceutical Intermediates Synthesis : Efficient synthesis of benzonitriles from (hetero)aryl bromides, leading to effective pharmaceutical intermediates, has been developed (Anbarasan et al., 2011).

  • Neuroprotective Drugs Potential : N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives exhibit anticholinesterase and antioxidant activities, making them candidates for neuroprotective drugs (Mphahlele et al., 2021).

  • Antibacterial and Lipoxygenase Inhibition : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide showed significant antibacterial activity against various strains and inhibitory potential against Lipoxygenase (Abbasi et al., 2017).

  • Enzyme-Inhibitor Complex Study : The binding of 4-methylbenzenesulfonamide to bovine carbonic anhydrase B was analyzed, offering insights into enzyme-inhibitor complexes (Jarvet et al., 1989).

Safety and Hazards

The safety information for 4-Bromo-2-methylbenzenesulfonamide includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319-H335 , and precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

4-bromo-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSVWIADDUQGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609105
Record name 4-Bromo-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116340-67-1
Record name 4-Bromo-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by the method of Example 69a) using 3-bromo-4-methylaniline (2.60 g, Example 78a)), sodium nitrite (1.05 g), concentrated hydrochloric acid (20 ml), anhydrous magnesium chloride (2.6 g), acetic acid saturated with sulfur dioxide (50 ml) and copper (II) chloride (0.37 g). The normal work-up and subsequent treatment with ammonium hydroxide (50 ml) followed by the same work-up afforded the subtitle compound as a solid (1.51 g).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.37 g
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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